Imino(methyl)(2-methylpropyl)-lambda6-sulfanone
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Overview
Description
Imino(methyl)(2-methylpropyl)-lambda6-sulfanone is a compound that belongs to the class of organosulfur compounds. These compounds are characterized by the presence of sulfur atoms in their molecular structure. The unique properties of organosulfur compounds make them valuable in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino(methyl)(2-methylpropyl)-lambda6-sulfanone typically involves the reaction of a primary amine with a sulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The general reaction scheme is as follows:
Reaction of Primary Amine with Sulfonyl Chloride: The primary amine reacts with the sulfonyl chloride to form the corresponding sulfonamide.
Formation of Imino Group: The sulfonamide is then treated with a methylating agent, such as methyl iodide, to introduce the imino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Imino(methyl)(2-methylpropyl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The imino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Imino(methyl)(2-methylpropyl)-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Imino(methyl)(2-methylpropyl)-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Imino(methyl)(2-methylpropyl)-lambda6-sulfanone: Unique due to its specific molecular structure and properties.
Sulfonamides: Share similar sulfonyl groups but differ in the imino and alkyl substituents.
Thiazoles: Contain sulfur and nitrogen atoms but have a different ring structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C5H13NOS |
---|---|
Molecular Weight |
135.23 g/mol |
IUPAC Name |
imino-methyl-(2-methylpropyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C5H13NOS/c1-5(2)4-8(3,6)7/h5-6H,4H2,1-3H3 |
InChI Key |
ZWMHGNZKFRFIMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=N)(=O)C |
Origin of Product |
United States |
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